[3-(2-Fluorophenyl)-4-methylphenyl]methanamine
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Overview
Description
[3-(2-Fluorophenyl)-4-methylphenyl]methanamine is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Fluorophenyl)-4-methylphenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 4-methylbenzylamine.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with 4-methylbenzylamine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
[3-(2-Fluorophenyl)-4-methylphenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)-4-methylphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- [3-(2-Chlorophenyl)-4-methylphenyl]methanamine
- [3-(2-Bromophenyl)-4-methylphenyl]methanamine
- [3-(2-Iodophenyl)-4-methylphenyl]methanamine
Comparison:
- Uniqueness: The presence of the fluorine atom in [3-(2-Fluorophenyl)-4-methylphenyl]methanamine imparts unique properties, such as increased electronegativity and the ability to form strong hydrogen bonds, which are not observed in its chloro, bromo, or iodo analogs.
- Reactivity: The fluorine-containing compound exhibits different reactivity patterns compared to its halogenated counterparts, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
[3-(2-fluorophenyl)-4-methylphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-6-7-11(9-16)8-13(10)12-4-2-3-5-14(12)15/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECFRGUBBGKQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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